EN460

Descripción general

Descripción

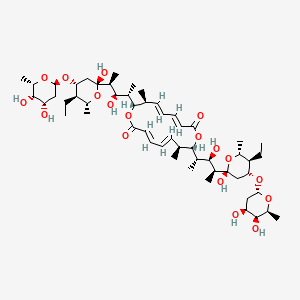

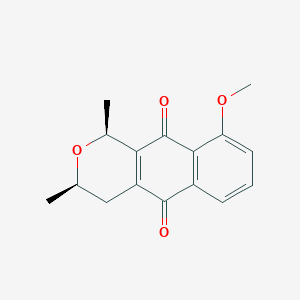

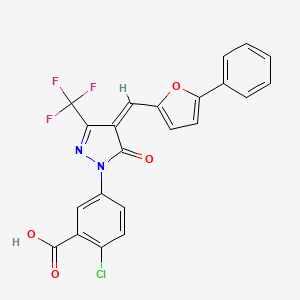

The compound “2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid” is a chemical compound with the molecular formula C22H12ClF3N2O4 . It is also known by other names such as EN460 and CHEMBL4303182 . This compound is used in scientific research due to its diverse applications, including drug development and material synthesis.

Molecular Structure Analysis

The molecular weight of this compound is 460.8 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is RSLFQCNAOMQAIH-WJDWOHSUSA-N . The compound has a complex structure that includes a phenylfuran group, a pyrazol group, and a benzoic acid group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 460.8 g/mol . It has a XLogP3-AA value of 5.4, which is a measure of its lipophilicity, or how easily it can dissolve in fat compared to water . It has one hydrogen bond donor .Aplicaciones Científicas De Investigación

Papel en el plegamiento de proteínas

EN460 es un compuesto de enona (EN) reactivo al tiol que penetra en las células y que interactúa selectivamente con la cisteína del sitio activo de la forma activa reducida de ERO1α . Promueve el plegamiento correcto de las proteínas y mantiene la homeostasis dentro del retículo endoplásmico (RE) . Ayuda en el plegamiento de proteínas transmembrana y secretoras en conjunción con la isomerasa de disulfuro de proteínas (PDI), y también es conocido por la formación de puentes disulfuro de novo .

Papel en el mantenimiento del potencial redox

This compound pertenece a la familia de flavoproteínas que contiene un dinucleótido de adenina y flavina que se utiliza en la transferencia de electrones durante los ciclos de oxidación-reducción . Esta familia se utiliza para mantener los potenciales redox y la homeostasis de las proteínas dentro del RE .

Papel en la progresión del cáncer

Las bases de datos públicas revelan que ERO1α es un marcador pronóstico deficiente en múltiples entornos de enfermedades . La evidencia reciente indica que la expresión de ERO1α en las células tumorales es un determinante crítico de la metástasis . This compound, como inhibidor de ERO1α, podría utilizarse potencialmente para tratar los cánceres con alto estrés del RE .

Papel en la evasión inmunitaria

Las proteínas secretoras que requieren la expresión de ERO1α para su plegamiento correcto se han visto implicadas en la evasión inmunitaria . Promueven la regulación positiva del ligando de muerte programada-1 (PD-L1) y estimulan las células supresoras derivadas de mieloides polimorfonucleares (PMNMDSC) mediante la secreción del factor estimulante de colonias granulocíticas (G-CSF) . Por lo tanto, this compound desempeña un papel fundamental en la posible prevención de la evasión inmunitaria .

Papel en la viabilidad y proliferación celular

La inhibición farmacológica de ERO1α por this compound redujo la viabilidad y la proliferación celular de forma dependiente de la dosis .

Papel en el estrés del RE

This compound podría utilizarse potencialmente para tratar los cánceres con alto estrés del RE . Previene la reoxidación de ERO1α, reduciendo así el estrés del RE .

Mecanismo De Acción

Target of Action

EN460, also known as ERO1 Inhibitor II, is a selective inhibitor of the enzyme Endoplasmic Reticulum Oxidation 1 (ERO1) . ERO1 is a conserved eukaryotic flavin adenine nucleotide-containing enzyme that promotes disulfide bond formation . It accepts electrons from reduced protein disulfide isomerase (PDI) and passes them on to molecular oxygen .

Mode of Action

This compound interacts selectively with the reduced, active form of ERO1α and prevents its reoxidation . This interaction is selective for ERO1α and is explained by the rapid reversibility of the reaction of this compound with unstructured thiols, in contrast to the formation of a stable bond with ERO1α .

Biochemical Pathways

The inhibition of ERO1α by this compound affects the process of disulfide bond formation, which is essential for the proper folding of proteins within the endoplasmic reticulum . This can lead to the accumulation of unfolded proteins, activating the unfolded protein response .

Pharmacokinetics

It is soluble in dmso , suggesting it may have good bioavailability

Result of Action

The inhibition of ERO1α by this compound can lead to the accumulation of unfolded proteins in the endoplasmic reticulum, activating the unfolded protein response . This can have various downstream effects, including a reduction in cell viability and proliferation .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia and endoplasmic reticulum stress, which can contribute to the overexpression of ERO1α

Propiedades

IUPAC Name |

2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF3N2O4/c23-17-8-6-13(10-15(17)21(30)31)28-20(29)16(19(27-28)22(24,25)26)11-14-7-9-18(32-14)12-4-2-1-3-5-12/h1-11H,(H,30,31)/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLFQCNAOMQAIH-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of EN460?

A1: this compound is a selective, reversible inhibitor of Endoplasmic Reticulum Oxidation 1 alpha (ERO1α) [, , , , ]. It achieves this by selectively binding to the reduced, active form of ERO1α. This interaction prevents the re-oxidation of ERO1α, effectively inhibiting its enzymatic activity [].

Q2: How does this compound's interaction with ERO1α affect downstream cellular processes?

A2: By inhibiting ERO1α, this compound disrupts disulfide bond formation within the endoplasmic reticulum (ER) [, ]. This disruption can induce a mild unfolded protein response (UPR) and has been shown to precondition cells against severe ER stress []. Furthermore, this compound has been shown to suppress cell migration and invasion in pancreatic cancer models, potentially by interfering with the epithelial-mesenchymal transition (EMT) process [].

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A3: While the provided research doesn't delve into specific structural modifications of this compound, it highlights the importance of its thiol reactivity []. The research suggests that the selectivity of this compound for ERO1α, despite its reactivity with other thiol-containing molecules, stems from the rapid reversibility of its reaction with unstructured thiols. In contrast, this compound forms a stable bond with ERO1α, leading to the displacement of flavin adenine dinucleotide (FAD) from the enzyme's active site [, ]. This suggests that modifications affecting thiol reactivity and FAD displacement could significantly impact this compound's activity and selectivity.

Q4: What in vitro and in vivo studies have been conducted with this compound?

A4: this compound has shown promising results in various preclinical studies.

- In vitro: It effectively inhibits ERO1α activity in cell-free systems and cell lines [, , , ]. It also reduces cell migration and invasion in pancreatic cancer cells [] and protects neuronal cells from hypoxia-induced apoptosis [].

- In vivo: this compound suppresses tumor growth in a mouse model of pancreatic cancer [] and reduces hepatic metastasis []. Additionally, it has shown potential in mitigating cognitive impairment induced by chronic hypoxia in a mouse model [].

Q5: How does this compound impact aerobic glycolysis in cancer cells?

A6: Research suggests that ERO1α, the target of this compound, plays a role in regulating the Warburg effect, a metabolic adaptation in cancer cells characterized by increased aerobic glycolysis []. Inhibiting ERO1α with this compound has been shown to suppress aerobic glycolysis and subsequently inhibit tumor growth, highlighting its potential as a target for anticancer therapies [].

Q6: What is the significance of the interaction between ERp44 and RyR2 in the context of this compound's mechanism?

A7: Studies indicate that this compound can influence cardiac arrhythmia by modulating the interaction between ERp44 (endoplasmic reticulum protein 44) and RyR2 (ryanodine receptor 2) []. Ero1α, the target of this compound, promotes the dissociation of ERp44 from RyR2, contributing to cardiac arrhythmia. Inhibiting Ero1α with this compound restores this interaction, potentially offering a therapeutic avenue for managing cardiac arrhythmia [].

Q7: Are there alternative inhibitors to ERO1α besides this compound?

A8: Yes, the research mentions another ERO1α inhibitor named QM295 []. Additionally, a more potent inhibitor, T151742, has been identified and was shown to have higher specificity towards ERO1α compared to other flavoenzymes []. These findings suggest that alternative ERO1α inhibitors with potentially improved properties exist and are being actively investigated.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.